

# Spectroscopic Profile of 2-Chloro-1,8-naphthyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-1,8-naphthyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-1,8-naphthyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and application in research and development.

## Molecular Structure and Properties

- IUPAC Name: **2-Chloro-1,8-naphthyridine**
- Molecular Formula: C<sub>8</sub>H<sub>5</sub>ClN<sub>2</sub>
- Molecular Weight: 164.59 g/mol [\[1\]](#)
- CAS Number: 15936-10-4[\[1\]](#)[\[2\]](#)

## Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **2-Chloro-1,8-naphthyridine**. Due to the limited availability of experimentally-derived spectra in the public domain, some data points are predicted based on the analysis of structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **2-Chloro-1,8-naphthyridine** in a standard deuterated solvent like CDCl<sub>3</sub> are presented below.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **2-Chloro-1,8-naphthyridine**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.30 - 7.40	d	~8.0
H-4	8.05 - 8.15	d	~8.0
H-5	7.50 - 7.60	dd	~8.0, 4.5
H-6	8.15 - 8.25	dd	~8.0, 2.0
H-7	8.95 - 9.05	dd	~4.5, 2.0

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **2-Chloro-1,8-naphthyridine**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	151.5
C-3	122.0
C-4	137.5
C-4a	121.0
C-5	129.0
C-6	136.0
C-7	154.0
C-8a	145.0

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for **2-Chloro-1,8-naphthyridine** are listed below.

Table 3: Predicted IR Spectroscopic Data for **2-Chloro-1,8-naphthyridine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1450	Medium to Strong	C=C and C=N stretching vibrations of the naphthyridine ring
1300 - 1000	Medium to Strong	C-C and C-N stretching vibrations
850 - 750	Strong	C-H out-of-plane bending
750 - 650	Medium to Strong	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **2-Chloro-1,8-naphthyridine**

m/z	Relative Intensity (%)	Assignment
164/166	100 / ~33	[M] <sup>+</sup> / [M+2] <sup>+</sup> (presence of Chlorine)
129	Variable	[M-Cl] <sup>+</sup>
102	Variable	[M-Cl-HCN] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

## NMR Spectroscopy

A sample of **2-Chloro-1,8-naphthyridine** (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

## IR Spectroscopy

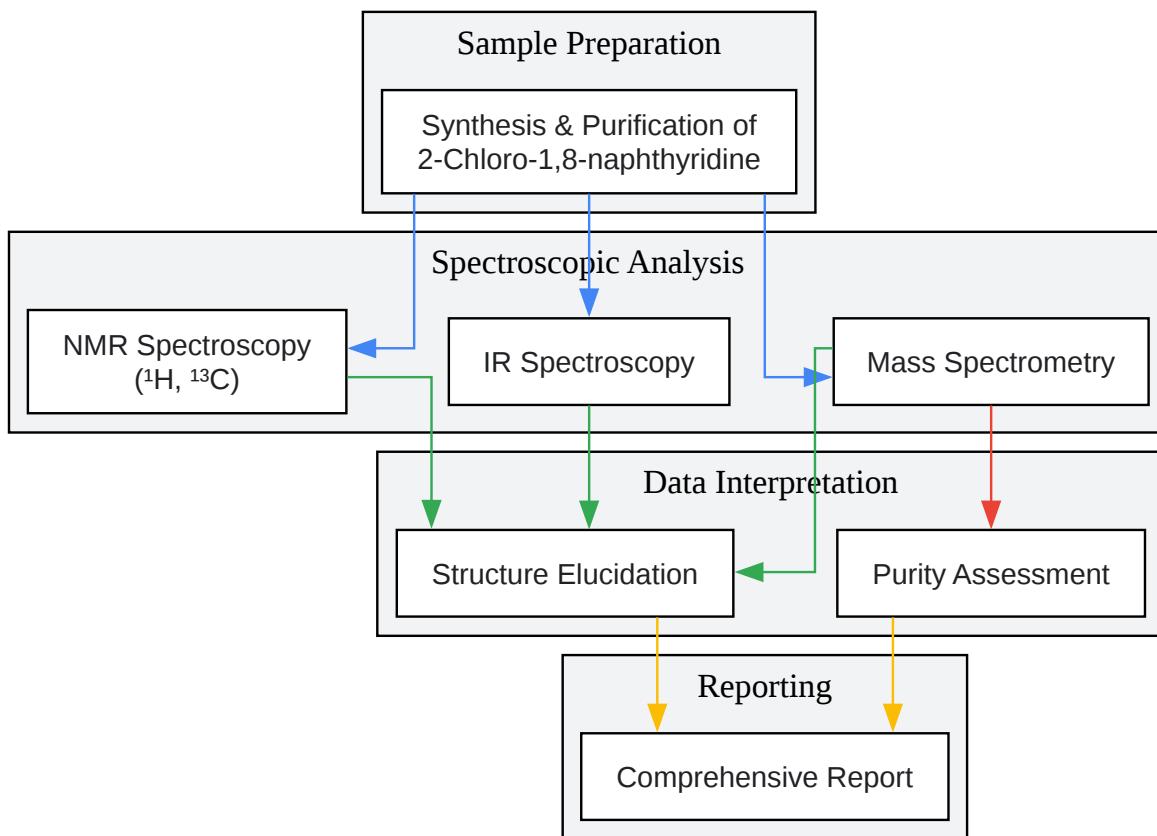
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The mass spectrum is recorded over a mass range of  $\text{m/z}$  50-500.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-1,8-naphthyridine**.



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Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with **2-Chloro-1,8-naphthyridine**. For definitive structural confirmation, it is always recommended to acquire experimental data on a purified sample and perform a thorough analysis, including two-dimensional NMR experiments.

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## References

- 1. 2-Chloro-1,8-naphthyridine | C8H5ClN2 | CID 5152838 - PubChem  
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- 2. 2-Chloro-1,8-naphthyridine | 15936-10-4 [sigmaaldrich.com]
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